molecular formula C6H5BrN2O2 B8258405 5-Bromo-3-hydroxypicolinamide

5-Bromo-3-hydroxypicolinamide

Cat. No.: B8258405
M. Wt: 217.02 g/mol
InChI Key: JSYGGGDOLDAGGN-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxypicolinamide: is a chemical compound with the molecular formula C6H5BrN2O2 It is a derivative of picolinamide, where the bromine atom is substituted at the 5th position and a hydroxyl group is present at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-hydroxypicolinamide typically involves the bromination of 3-hydroxypicolinamide. One common method is to start with 3-hydroxypicolinamide and react it with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-3-hydroxypicolinamide can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form 5-bromo-3-aminopicolinamide.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of 5-bromo-3-oxo-picolinamide.

    Reduction: Formation of 5-bromo-3-aminopicolinamide.

    Substitution: Formation of various substituted picolinamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-3-hydroxypicolinamide is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the role of specific enzymes in various biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the bromine atom play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

    3-Hydroxypicolinamide: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    5-Bromo-2-hydroxypyridine: Similar structure but with the hydroxyl group at the 2nd position, leading to different chemical properties.

    5-Bromo-3-aminopicolinamide: Contains an amino group instead of a hydroxyl group, which can significantly alter its reactivity and applications.

Uniqueness: 5-Bromo-3-hydroxypicolinamide is unique due to the presence of both the bromine atom and the hydroxyl group on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-3-hydroxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-1-4(10)5(6(8)11)9-2-3/h1-2,10H,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYGGGDOLDAGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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